molecular formula C39H32O15 B12379990 cinchonain IIa

cinchonain IIa

Cat. No.: B12379990
M. Wt: 740.7 g/mol
InChI Key: NWZBNZUABGSPSN-WRYDCQAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinchonain IIa involves the isolation of procyanidins from plant sources. These procyanidins are then subjected to specific reaction conditions to yield this compound . The reaction conditions typically include the use of solvents like methanol and water, along with catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from plant materials. The process involves harvesting the plant parts, followed by extraction using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Properties

Molecular Formula

C39H32O15

Molecular Weight

740.7 g/mol

IUPAC Name

(2R,3R,4S,10R)-2,10-bis(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]chromen-8-one

InChI

InChI=1S/C39H32O15/c40-19-4-1-14(7-23(19)44)17-11-30(50)52-29-13-27(48)33-34(35(51)37(54-39(33)31(17)29)16-3-6-21(42)25(46)9-16)32-26(47)12-22(43)18-10-28(49)36(53-38(18)32)15-2-5-20(41)24(45)8-15/h1-9,12-13,17,28,34-37,40-49,51H,10-11H2/t17-,28-,34+,35-,36-,37-/m1/s1

InChI Key

NWZBNZUABGSPSN-WRYDCQAKSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@H](CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C(CC(=O)O5)C6=CC(=C(C=C6)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)C8=CC(=C(C=C8)O)O)O

Origin of Product

United States

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